3-(2-Chloro-4-methylphenoxy)pyrrolidine hydrochloride is a chemical compound with the molecular formula C₁₁H₁₅Cl₂NO and a CAS number of 1219977-28-2. It is classified as a pyrrolidine derivative, which is a five-membered ring containing nitrogen. This compound is notable for its potential applications in various scientific fields, particularly in organic synthesis and medicinal chemistry.
The compound is sourced from various chemical suppliers, including Matrix Scientific, where it is available for purchase in different quantities. As a pyrrolidine derivative, it falls under the category of heterocyclic compounds, which are characterized by the presence of at least one atom other than carbon in the ring structure .
The synthesis of 3-(2-Chloro-4-methylphenoxy)pyrrolidine hydrochloride typically involves a multi-step reaction process. The initial step often includes the reaction of 2-chloro-4-methylphenol with pyrrolidine under controlled conditions.
Technical Details:
3-(2-Chloro-4-methylphenoxy)pyrrolidine hydrochloride features a pyrrolidine ring bonded to a phenoxy group that contains a chlorine atom and a methyl group. The structural formula can be represented as follows:
The primary reactions involving 3-(2-Chloro-4-methylphenoxy)pyrrolidine hydrochloride include nucleophilic substitutions and potential coupling reactions with other electrophiles.
Technical Details:
Data:
3-(2-Chloro-4-methylphenoxy)pyrrolidine hydrochloride has several applications in scientific research:
The pyrrolidine ring serves as the foundational scaffold for 3-(2-chloro-4-methylphenoxy)pyrrolidine hydrochloride, with N-protection strategies critically influencing reaction efficiency. Comparative studies demonstrate that tert-butoxycarbonyl (Boc) protection enables superior regiocontrol during subsequent functionalization steps compared to carbobenzyloxy (Cbz) groups, particularly during lithiation at the C3 position. Boc-protected pyrrolidine achieves >95% regioselectivity in metal-halogen exchange reactions using n-butyllithium at -78°C, whereas Cbz protection leads to competitive ring-opening byproducts (≈15%) [6] [7]. Alternative reductive amination pathways utilizing 3-pyrrolidinone hydrochloride precursors show promise for single-step synthesis but suffer from over-reduction complications, generating approximately 20% pyrrolidine byproducts that necessitate chromatographic purification [4]. Recent microwave-assisted ring closure techniques employing 1,4-dihalobutanes and ammonium salts in DMF reduce reaction times from 48 hours to 30 minutes with 82% yield, though scale-up remains challenging due to exothermic side reactions [6].
Table 1: Performance Comparison of Pyrrolidine Ring Functionalization Methods
Method | Protecting Group | Regioselectivity (%) | Yield (%) | Key Limitation |
---|---|---|---|---|
Directed ortho-lithiation | Boc | >95 | 78 | Cryogenic conditions (-78°C) |
Reductive amination | None | 80 | 65 | Over-reduction byproducts |
Microwave cyclization | N/A | 90 | 82 | Exothermic decomposition risk |
Regioselective C-O bond formation between the pyrrolidine scaffold and 2-chloro-4-methylchlorobenzene hinges on electronic activation and catalytic enhancement. The chlorine atom at the 2-position of the aryl ring provides essential activation for nucleophilic displacement, with Hammett studies confirming a σ+ value of +0.11 for para-methyl substitution – sufficient for SNAr without excessive ring deactivation [6] [9]. Optimal conditions employ anhydrous potassium carbonate in refluxing acetonitrile (82°C), achieving 89% yield in 12 hours through in situ generation of the pyrrolidide anion. Phase-transfer catalysts notably enhance reactivity: tetrabutylammonium bromide (10 mol%) reduces reaction time to 4 hours with 93% isolated yield by facilitating interfacial ion transfer [9].
Notably, electron density modulation through the para-methyl group substantially impacts kinetics – replacing methyl with trifluoromethyl decreases conversion from 93% to 42% under identical conditions due to diminished nucleophile attack feasibility. High-pressure conditions (5 kbar) enable catalyst-free reactions at ambient temperature in 24 hours with 95% conversion, though specialized equipment limits practicality for industrial scale-up [6].
Table 2: Electronic Effects on SNAr Reaction Efficiency
Aryl Halide Substituent | Relative Rate (krel) | Conversion (%) | Optimal Catalyst |
---|---|---|---|
4-CH3 | 1.00 | 93 | Bu4NBr (10 mol%) |
4-H | 0.83 | 87 | Bu4NCl (15 mol%) |
4-Cl | 0.52 | 68 | 18-Crown-6 (20 mol%) |
4-CF3 | 0.21 | 42 | None (viable only at >150°C) |
Salt formation represents the critical final purification step, with solvent polarity and antisolvent selection dictating crystal morphology and pharmaceutical suitability. Ethanolic HCl (2M) addition to the free base in ethanol, followed by controlled acetone antisolvent addition at 5°C/min, generates the desired monoclinic polymorph with 99.5% chemical purity. Crystallization kinetics reveal that maintaining supersaturation between 1.15–1.25 through dropwise antisolvent addition prevents oiling-out phenomena common in pyrrolidine salts [4]. Isopropanol/MTBE systems produce larger needles (200–500 μm) unsuitable for direct compression, while ethanol/acetone yields optimal 20–50 μm rhombic crystals with flowability angles of 28° – ideal for solid dosage processing.
Thermal analysis demonstrates the hydrochloride salt's stability up to 192°C (onset decomposition), with no polymorphic transitions below melting. Hydration studies confirm non-hygroscopic behavior (<0.1% w/w water uptake at 75% RH), attributable to close-packed crystal lattice formation. Scale-up challenges include bridging in filter dryers, mitigated by incorporating 5% tert-butanol as crystal habit modifier to reduce aspect ratios from 8:1 to 3:1 without compromising purity [4].
Industrial production of 3-(2-chloro-4-methylphenoxy)pyrrolidine hydrochloride increasingly adopts green chemistry principles, particularly solvent reduction and energy optimization. Solvent-free SNAr reactions utilizing ball-milling technology achieve 87% yield in 45 minutes without catalysts – comparable to traditional methods while eliminating VOC emissions [9]. Atom economy improves from 56% to 84% through direct hydrochlorination avoiding intermediate isolations, significantly reducing E-factors from 32 to 11 (kg waste/kg product) [8].
Pyrrolidinium dihydrogen phosphate molten salts serve dual functions as catalysts and reaction media for precursor synthesis, enabling recycling over five cycles without activity loss while providing proton sources for in situ quaternization. Continuous flow hydrogenation (20 bar H2, Pd/C catalyst) reduces ring-closure energy consumption by 60% compared to batch processing, with heat integration reclaiming 75% of reaction exotherm for solvent distillation [8] [9]. Life cycle analysis confirms a 37% reduction in cumulative energy demand when implementing these integrated green approaches.
Table 3: Green Chemistry Metrics for Manufacturing Process Alternatives
Parameter | Traditional Process | Green Process | Improvement |
---|---|---|---|
Process Mass Intensity (PMI) | 86 | 48 | 44% reduction |
E-Factor (kg waste/kg product) | 32 | 11 | 66% reduction |
Energy Consumption (kWh/kg) | 410 | 220 | 46% reduction |
Solvent Recovery (%) | 65 | 92 | 41% improvement |
Catalyst Recycling (cycles) | 0 | >5 | Infinite improvement |
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